(5-Methylthiophen-2-yl)methanamine
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, where specific functional groups are combined to form more complex structures. For instance, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through a high-yielding polyphosphoric acid condensation route, showcasing the efficiency of such synthetic pathways in creating compounds with thiophenyl groups (Shimoga, Shin, & Kim, 2018).
Scientific Research Applications
Synthesis of Methanamine Derivatives : Shimoga, Shin, and Kim (2018) successfully synthesized 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, demonstrating a high yield and effective spectroscopic characterization (Shimoga, Shin, & Kim, 2018).
Antidepressant-like Activity : Sniecikowska et al. (2019) found that novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine showed high affinity for serotonin 5-HT1A receptors and exhibited promising antidepressant-like activity (Sniecikowska et al., 2019).
Anticancer Applications : Mbugua et al. (2020) reported that new palladium(II) and platinum(II) complexes based on methanamine derivatives show promising anticancer activity and high selectivity, suggesting potential for use in targeted therapy against various cancerous cell lines (Mbugua et al., 2020).
Antibacterial and Antifungal Activity : Rao, Prasad, and Rao (2013) synthesized a compound showing acceptable antibacterial and antifungal activity, highlighting its potential in combating microbial infections (Rao, Prasad, & Rao, 2013).
Herbicide Development : Hwang et al. (2005) found that 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline is a promising rice herbicide with good selectivity and potent weed control, showing low mammalian and environmental toxicity (Hwang et al., 2005).
Molecular Docking and Antimicrobial Studies : Preethi, Jayaprakash, Rani, and Vijayakumar (2021) studied the antimicrobial and anticancer efficacy of metal complexes involving methanamine derivatives, showing good biological efficacy in both antibacterial and anticancer assays (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Synthesis of Aminoalkyl Piperidines : Froelich, Désos, Bonin, Quirion, Husson, and Zhu (1996) demonstrated the synthesis of 2-(1-aminoalkyl) piperidines, which could have potential applications in pharmaceutical synthesis (Froelich et al., 1996).
Safety And Hazards
- Pictograms : It is classified as hazardous, with the GHS06 pictogram indicating danger.
- Hazard Statement : It is associated with health hazards (H301) and should be handled with care.
- Precautionary Statements : Avoid ingestion (P301+P310).
- Storage : Store in a dark place under an inert atmosphere at 2-8°C.
Future Directions
Future research could explore the compound’s potential applications, such as drug development, material science, or catalysis. Additionally, investigations into its biological activity and toxicity profiles are warranted.
For more detailed information, you can refer to the provided MSDS and other relevant documents.
Please note that this analysis is based on available data, and further research may yield additional insights.
properties
IUPAC Name |
(5-methylthiophen-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-5-2-3-6(4-7)8-5/h2-3H,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBYYXLOEBELSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401841 | |
Record name | (5-methylthiophen-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylthiophen-2-yl)methanamine | |
CAS RN |
104163-34-0 | |
Record name | (5-methylthiophen-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-methylthiophen-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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